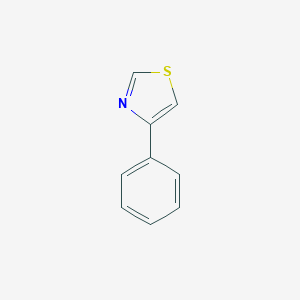

4-Phenylthiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS/c1-2-4-8(5-3-1)9-6-11-7-10-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCQDIWJQBSUJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171308 | |

| Record name | Thiazole, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1826-12-6 | |

| Record name | 4-Phenylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1826-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazole, 4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001826126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 4-Phenylthiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental chemical, physical, and biological properties of 4-phenylthiazole. The information is structured to support research and development activities, with a focus on quantitative data, detailed experimental protocols, and the visualization of key processes.

Chemical & Physical Properties

This compound is a heterocyclic aromatic compound containing a thiazole ring substituted with a phenyl group at the 4-position. Its derivatives are of significant interest due to their prevalence in a wide range of biologically active compounds.[1]

Table 1: General and Physical Properties of this compound and Related Derivatives

| Property | Value | Compound | Source |

| Molecular Formula | C₉H₇NS | This compound | [2] |

| C₉H₈N₂S | 2-Amino-4-phenylthiazole | [3][4] | |

| Molecular Weight | 161.23 g/mol | This compound | [2] |

| 176.24 g/mol | 2-Amino-4-phenylthiazole | [4][5] | |

| Appearance | Cream Solid | Ethyl 2-amino-4-phenylthiazole-5-carboxylate | [6] |

| Solid | 2-Amino-4-phenylthiazole | [5] | |

| Melting Point | 44-46 °C | This compound | |

| 149-153 °C | 2-Amino-4-phenylthiazole | [5][7] | |

| 167-172 °C | This compound-2-thiol | ||

| 170-173 °C | Ethyl 2-amino-4-phenylthiazole-5-carboxylate | [6] | |

| Boiling Point | 363.4 ± 11.0 °C at 760 mmHg | 2-Amino-4-phenylthiazole | [5] |

| Density | 1.3 ± 0.1 g/cm³ | 2-Amino-4-phenylthiazole | [5] |

| Flash Point | 173.6 ± 19.3 °C | 2-Amino-4-phenylthiazole | [5] |

| UV Absorption (λmax) | 284 nm (in EtOH) | 2-Amino-4-phenylthiazole | [7] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound and its derivatives.

Table 2: Spectroscopic Data for this compound Derivatives

| Technique | Compound | Solvent | Key Signals (δ in ppm, ν in cm⁻¹) | Source |

| ¹H NMR | 2-(Alanyl)-amino-4-phenylthiazole | CDCl₃ | δ 8.0 (1H, s, -NH), δ 7.9-7.4 (5H, m, aromatic-H), δ 6.2 (1H, s, -CH of thiazole), δ 4.9 (1H, m, α-H), δ 1.7 (3H, m, CH₃) | [8] |

| ¹³C NMR | This compound | Not Specified | Phenyl carbons expected at δ 120-140; Thiazole ring carbons expected at lower field. | [9] |

| FT-IR (KBr) | 2-(Alanyl)-amino-4-phenylthiazole | KBr Pellet | ν 3293.5 (-NH), 3015 (-CH aromatic), 2931 (-CH aliphatic), 2885.4 (-CH of thiazole), 1693.4 (-CO) | [8] |

| Mass Spec (FAB-MS) | 2-(Alanyl)-amino-4-phenylthiazole | Xenon | m/z: [M+1]⁺ 248 | [8] |

| This compound | Not Specified | Molecular Ion (M⁺) expected at m/z = 161.03 | [2] |

Synthesis and Experimental Protocols

The most common and versatile method for synthesizing 4-phenylthiazoles is the Hantzsch Thiazole Synthesis .[1][10] This reaction involves the condensation of an α-haloketone with a thioamide.[10]

The synthesis proceeds via an initial S-nucleophilic attack (Sₙ2 reaction) of the thioamide sulfur on the α-haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1]

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

This protocol is a classical Hantzsch synthesis adapted from standard laboratory procedures.[1][10]

Materials:

-

2-Bromoacetophenone (5.0 mmol, 1.0 g)

-

Thiourea (7.5 mmol, 0.57 g)

-

Methanol (5 mL)

-

5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

-

Deionized Water

-

Standard laboratory glassware (20 mL vial, 100 mL beaker, etc.)

-

Magnetic stir bar and hot plate

-

Vacuum filtration apparatus (Buchner funnel, filter flask)

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.[1]

-

Add methanol and a magnetic stir bar.

-

Heat the mixture to a gentle reflux (approx. 65-70°C) with stirring for 30-60 minutes.[1]

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).[11]

-

After completion, cool the reaction to room temperature.

-

Pour the reaction mixture into a beaker containing 20 mL of 5% Na₂CO₃ solution to precipitate the product.[1][10]

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold deionized water to remove residual salts.[1]

-

Allow the product to air dry completely on a watch glass.

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[9]

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz).[8] Chemical shifts are reported in ppm relative to an internal standard like tetramethylsilane (TMS).[8]

FT-IR Spectroscopy:

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the compound with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.[9]

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.[9]

Mass Spectrometry:

-

Data Acquisition: FAB-MASS spectra can be recorded using an appropriate mass spectrometer with xenon as the carrier gas.[8]

The overall process from synthesis to characterization follows a structured workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. Thiazole, 4-phenyl- | C9H7NS | CID 74581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Amino-4-phenylthiazole | C9H8N2S | CID 40302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. 2-Amino-4-phenylthiazole | 2010-06-2 [chemicalbook.com]

- 8. asianpubs.org [asianpubs.org]

- 9. benchchem.com [benchchem.com]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. nanobioletters.com [nanobioletters.com]

The Synthesis of 4-Phenylthiazole: A Technical Guide to its Discovery and Historical Development

For Researchers, Scientists, and Drug Development Professionals

The 4-phenylthiazole moiety is a cornerstone in medicinal chemistry, appearing as a critical scaffold in a multitude of biologically active compounds. Its unique structural and electronic properties have made it a privileged pharmacophore in the development of novel therapeutics. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to this compound, with a focus on the core methodologies that have shaped its accessibility for research and drug development.

The Dawn of Thiazole Chemistry: The Hantzsch Synthesis

The journey into the synthesis of the thiazole ring system, and by extension this compound, began in the late 19th century. The seminal work in this field was the development of the Hantzsch thiazole synthesis by Arthur Hantzsch in 1887.[1] This robust and versatile method remains a fundamental approach for the construction of the thiazole nucleus.

The classical Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide.[1][2] For the specific synthesis of this compound derivatives, this typically involves the reaction of a phenacyl halide (e.g., 2-bromoacetophenone) with a thioamide. The reaction proceeds through a multi-step mechanism initiated by a nucleophilic attack of the thioamide's sulfur on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[1]

Evolution of the Hantzsch Synthesis

Over the decades, the foundational Hantzsch synthesis has been refined and adapted to improve efficiency, yield, and reaction conditions. Key advancements include the introduction of microwave-assisted synthesis and the development of one-pot, multi-component reactions.

Microwave-Assisted Hantzsch Synthesis: The application of microwave irradiation has significantly accelerated the Hantzsch reaction, often leading to higher yields and shorter reaction times compared to conventional heating methods.[3][4] This technique is particularly valuable for high-throughput synthesis in drug discovery.

One-Pot, Multi-Component Synthesis: To enhance synthetic efficiency, one-pot, multi-component variations of the Hantzsch synthesis have been developed. These methods involve the simultaneous reaction of an α-haloketone, a thioamide, and an aldehyde, often with the aid of a catalyst, to generate more complex thiazole derivatives in a single step.[1][5]

Alternative Synthetic Strategies

While the Hantzsch synthesis remains the most prominent method, other synthetic routes to thiazoles have been reported, although they are less commonly employed for the direct synthesis of this compound.

Cook-Heilbron Thiazole Synthesis: First described in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy, this method is primarily used for the synthesis of 5-aminothiazoles.[6] It involves the reaction of α-aminonitriles or aminocyanoacetates with reagents such as carbon disulfide or dithioacids.[6] While versatile for introducing substituents at the 2nd and 4th positions, its application for the direct synthesis of this compound is not as prevalent as the Hantzsch reaction.[6]

Summary of Synthetic Protocols and Quantitative Data

The following table summarizes the key reaction parameters for different synthetic approaches to this compound derivatives, providing a comparative overview for researchers.

| Synthesis Method | Reactants | Reagents/Solvents | Conditions | Reaction Time | Yield | Reference(s) |

| Classical Hantzsch Synthesis | 2-Bromoacetophenone, Thiourea | Methanol | Reflux (approx. 65-70°C) | 30-60 minutes | High | [1][2] |

| Microwave-Assisted Hantzsch | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, Thioureas | Methanol | Microwave irradiation (90-120°C) | 10-30 minutes | Up to 95% | [3] |

| One-Pot, Multi-Component | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehydes | Silica supported tungstosilicic acid (catalyst) | Conventional heating or ultrasonic irradiation | Not specified | 79-90% | [5] |

| Iodine-Mediated Synthesis | Acetophenone, Thiourea | Iodine | Reflux | 12 hours | Good | [7] |

Detailed Experimental Protocols

Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from standard laboratory procedures for the Hantzsch synthesis.[1][2]

Materials:

-

2-Bromoacetophenone (5.0 mmol, 1.0 g)

-

Thiourea (7.5 mmol, 0.57 g)

-

Methanol (5 mL)

-

5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

-

Deionized water

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

-

Add methanol and a magnetic stir bar.

-

Heat the mixture to a gentle reflux (approximately 65-70°C) with stirring for 30-60 minutes.

-

Remove the reaction from the heat and allow it to cool to room temperature.

-

Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate will form.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with cold deionized water.

-

Allow the solid to air dry completely on a watch glass.

Protocol 2: Microwave-Assisted Hantzsch Synthesis

This general procedure is based on modern microwave-assisted protocols.[1][3]

Materials:

-

α-Haloketone (e.g., 2-bromoacetophenone) (1 mmol)

-

Thiourea or substituted thioamide (1.1-1.5 mmol)

-

Suitable solvent (e.g., methanol, ethanol)

Procedure:

-

Combine the α-haloketone and thioamide in a microwave reaction vessel.

-

Add the solvent.

-

Seal the vessel and place it in a microwave reactor.

-

Heat the reaction mixture to the target temperature (e.g., 90-120°C) for a specified time (e.g., 10-30 minutes).

-

After the reaction is complete, cool the vessel to room temperature.

-

Isolate the product using a standard work-up and purification procedure as described in Protocol 1.

Logical Relationships in this compound Synthesis

The following diagram illustrates the evolution and relationship between the primary synthetic methodologies for constructing the this compound core.

References

- 1. benchchem.com [benchchem.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 7. asianpubs.org [asianpubs.org]

The 4-Phenylthiazole Scaffold: A Privileged Motif in Drug Discovery and Its Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-phenylthiazole scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its unique physicochemical properties, including its aromaticity, planarity, and ability to engage in various non-covalent interactions, make it a valuable framework for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities associated with this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated considerable potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines.[1][2] The mechanisms underlying their anticancer activity are multifaceted and include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[1][3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5b | HT29 (Colon) | 2.01 | [4] |

| 5b | A549 (Lung) | - | [1] |

| 5b | HeLa (Cervical) | - | [1] |

| 5b | Karpas299 (Lymphoma) | - | [1] |

| 27 | HepG2 (Liver) | 0.62 ± 0.34 | [1] |

| Sorafenib (Reference) | HepG2 (Liver) | 1.62 ± 0.27 | [1] |

| Compound 6a | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | [5] |

| Compound 4c | SKNMC (Neuroblastoma) | - | [6] |

Antimicrobial Activity

The this compound core is also a key feature in a range of compounds with potent antimicrobial properties, including antibacterial and antifungal activities.[7][8][9][10]

Antibacterial Activity

Several this compound derivatives have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.[8] The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Quantitative Antibacterial Activity Data

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 12a-d | Escherichia coli | Moderate Activity | [8] |

| 12e-i | Staphylococcus aureus | Moderate Activity | [8] |

| 144 | Bacillus cereus | High Activity | [11] |

| 11 | MRSA | 16 | [12] |

| 11 | C. difficile | 8 | [12] |

| 22 | MRSA | 16 | [12] |

| 29 | MRSA | 16 | [12] |

| 31 | C. difficile | 8 | [12] |

Antifungal Activity

Phenylthiazole derivatives have emerged as a promising class of antifungal agents.[7][13] A significant mechanism of action for some of these compounds is the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi.[2]

Quantitative Antifungal Activity Data

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| 2e | Candida parapsilosis | 1.23 | [13] |

| 11 | Candida albicans | 8-32 | [12] |

| 22 | Candida albicans | 8 | [12] |

| 29 | Candida albicans | 8 | [12] |

| 31 | Candida albicans | 8 | [12] |

| 35 | Candida albicans | 1-2 | [12] |

| 35 | Candida glabrata | 0.5-1 | [12] |

| 35 | Candida auris | 2-4 | [12] |

| 36 | Candida albicans | 4-8 | [12] |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives have been investigated, with several compounds demonstrating the ability to reduce inflammation in preclinical models.[14][15] A common mechanism of action involves the inhibition of pro-inflammatory enzymes and signaling pathways.

Quantitative Anti-inflammatory Activity Data

The following table presents the in vivo anti-inflammatory activity of a representative this compound derivative.

| Compound ID | Animal Model | Dose | % Inhibition of Edema | Reference |

| 10b | Anti-collagen monoclonal antibody-induced arthritis (mouse) | 30 mg/kg | Significant | [16] |

| 3c | Carrageenan-induced rat paw edema | 50 mg/kg p.o. | Most active compound | [17] |

| 16 | Carrageenan-induced rat paw edema | 50 mg/kg p.o. | 46.2 | [18] |

| 31 | Carrageenan-induced rat paw edema | 50 mg/kg p.o. | 48.0 | [18] |

| Phenylbutazone (Reference) | Carrageenan-induced rat paw edema | 50 mg/kg p.o. | 44.52 | [18] |

Enzyme Inhibitory Activity

The this compound scaffold serves as a foundation for the development of potent enzyme inhibitors targeting various enzymes implicated in disease.

Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH) Inhibition

Dual inhibitors of FAAH and sEH containing the this compound moiety have been identified as promising candidates for the treatment of pain and inflammation.[19][20]

Quantitative FAAH and sEH Inhibitory Activity Data

| Compound ID | Enzyme | IC50 (nM) | Reference |

| 4p | human FAAH | 11.1 | [19] |

| 4p | human sEH | 2.3 | [19] |

| SW-17 | FAAH | 9.8 | [20] |

| SW-17 | sEH | 2.5 | [20] |

Cholinesterase Inhibition

Certain 2-phenylthiazole derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[21]

Quantitative Cholinesterase Inhibitory Activity Data

| Compound ID | Enzyme | IC50 (µM) | Reference |

| Compound A | AChE | 21.3 | [21] |

| Compound A | BuChE | 1.59 | [21] |

| Compound B | AChE | 3.14 | [21] |

| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 ± 0.001 (Ki) | [22] |

| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 ± 0.017 (Ki) | [22] |

| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 ± 0.030 (Ki) | [22] |

| 2-amino-4-(4-bromophenyl)thiazole | BuChE | 0.083 ± 0.041 (Ki) | [22] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Hantzsch Thiazole Synthesis (General Procedure)

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the this compound scaffold.

Materials:

-

α-Bromoacetophenone (or a substituted derivative)

-

Thiourea

-

Ethanol

-

Sodium carbonate solution (5%)

Procedure:

-

In a round-bottom flask, combine the α-bromoacetophenone (1 equivalent) and thiourea (1.2-1.5 equivalents).

-

Add ethanol as the solvent and reflux the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a beaker containing a 5% sodium carbonate solution to neutralize the hydrobromic acid formed and precipitate the product.

-

Collect the solid product by filtration, wash with water, and air dry.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[23]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.[8][14]

Antimicrobial Susceptibility Testing: Broth Microdilution Method (for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

This compound test compounds

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the this compound compounds in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[3][9]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% in saline)

-

This compound test compounds

-

Plethysmometer or calipers

-

Vehicle (e.g., saline, carboxymethyl cellulose)

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for a week before the experiment.

-

Compound Administration: Administer the test compounds or the vehicle orally or intraperitoneally to different groups of rats. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

-

Induction of Inflammation: After a specific period (e.g., 30-60 minutes) following compound administration, inject a 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.[1][2]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound derivatives and a general workflow for their in vitro screening.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Caption: Inhibition of the p38 MAP Kinase signaling pathway by this compound derivatives.

Caption: General experimental workflow for the discovery and development of this compound-based therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. inotiv.com [inotiv.com]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. asianpubs.org [asianpubs.org]

- 5. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 6. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nanobioletters.com [nanobioletters.com]

- 8. benchchem.com [benchchem.com]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 12. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MIC determination by broth microdilution. [bio-protocol.org]

- 14. benchchem.com [benchchem.com]

- 15. texaschildrens.org [texaschildrens.org]

- 16. m.youtube.com [m.youtube.com]

- 17. benchchem.com [benchchem.com]

- 18. noblelifesci.com [noblelifesci.com]

- 19. Thiazole synthesis [organic-chemistry.org]

- 20. mdpi.com [mdpi.com]

- 21. benchchem.com [benchchem.com]

- 22. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 23. chemhelpasap.com [chemhelpasap.com]

The Therapeutic Promise of 4-Phenylthiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-phenylthiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of therapeutic potential. Its derivatives have been extensively investigated for their anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth overview of the current landscape of this compound derivatives, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying mechanisms of action to facilitate further research and development in this promising area.

Anticancer Applications

Derivatives of this compound have exhibited significant cytotoxic activity against a variety of human cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The anticancer efficacy of various this compound derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of representative compounds against several human cancer cell lines.

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) |

| Organometallic Ru(II) and Os(II) Complexes | A549 (Lung Adenocarcinoma) | Low µM range |

| SW480 (Colon Adenocarcinoma) | Low µM range | |

| CH1/PA-1 (Ovarian Teratocarcinoma) | Low µM range | |

| Ureido-Substituted Derivatives | HepG2 (Hepatocellular Carcinoma) | 0.62 ± 0.34 |

| N-Phenyl-2-p-tolylthiazole-4-carboxamides | SKNMC (Neuroblastoma) | 10.8 ± 0.08 (for compound 4c) |

| Hep-G2 (Hepatocellular Carcinoma) | 11.6 ± 0.12 (for compound 4d) | |

| 2-Amino-4-phenylthiazole Derivatives | HT29 (Colon Cancer) | 2.01 (for compound 5b) |

| Thiazole-Based Ru(II) and Os(II) Metallacycles | A549, SW480, CH1/PA-1 | Low µM range[1] |

| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives | A549 (Lung Adenocarcinoma) | 2.47 to 25.4[2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4][5][6]

Materials:

-

This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[4]

-

Formazan Formation: Incubate the plates for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathway: Inhibition of the PI3K/Akt Pathway

Several studies suggest that the anticancer activity of this compound derivatives is mediated through the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.[7]

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

Anti-inflammatory Applications

This compound derivatives have demonstrated potent anti-inflammatory activity in various preclinical models, primarily through the inhibition of key inflammatory mediators.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory effect is often assessed by measuring the reduction in paw edema in animal models. The table below presents the percentage of edema inhibition by representative this compound derivatives.

| Compound ID/Reference | Animal Model | Dose | Time Point | Edema Inhibition (%) |

| Diphenylthiazole-thiazolidin-4-one derivative 13 | Carrageenan-induced rat paw edema | 60 mg/kg | 3 h | Potent activity |

| Thiazole/oxazole substituted benzothiazole 3c | Carrageenan-induced rat paw edema | 50 mg/kg p.o. | - | Most active in series |

| Nitro substituted thiazole derivatives | Carrageenan-induced rat paw edema | - | 3 h | Better than standard |

| 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one derivative 7d | In vitro | - | - | IC50 = 1.27 µg/mL[8] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of pharmacological agents.[9][10][11][12][13][14][15]

Materials:

-

This compound derivatives

-

Wistar albino rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Plethysmometer

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the rats into groups (n=6 per group): a control group (vehicle), a standard group (e.g., Indomethacin 10 mg/kg), and test groups receiving different doses of the this compound derivatives. Administer the compounds orally or intraperitoneally 30-60 minutes before carrageenan injection.

-

Induction of Edema: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathway: Inhibition of Cyclooxygenase-2 (COX-2)

The anti-inflammatory effects of many this compound derivatives are attributed to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[16][17]

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

Antimicrobial Applications

A growing body of evidence highlights the potent antimicrobial activity of this compound derivatives against a wide range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound. The following table provides a summary of the MIC values for various this compound derivatives against different microbial strains.

| Compound ID/Reference | Microbial Strain | MIC (µg/mL) |

| Phenylthiazole derivative 3l | Candida albicans | 2[18] |

| 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one 7c, 7d | E. coli, S. aureus, B. subtilis | 6.25[8] |

| 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one 7a, 7b, 7e | R. oryzae | 3.125[8] |

| 4-(4-hydroxyphenyl)-2-phenylthiazole (11) | S. aureus, E. coli, A. niger | 150-200[19] |

| 2-(4-hydroxyphenyl)-4-phenylthiazole (12) | S. aureus, E. coli, A. niger | 125-150[19] |

| Benzo[d]thiazole derivatives 13, 14 | Gram-positive and Gram-negative bacteria | 50-75[19] |

| Phenylthiazole derivatives 6a, 6b | Pathogenic fungi | 250[20] |

| Phenylthiazole derivative 5k | Ralstonia solanacearum | EC50 = 2.23[21] |

| Phenylthiazole derivative 5b | Sclerotinia sclerotiorum | EC50 = 0.51[21] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standardized technique for determining the minimum inhibitory concentration of an antimicrobial agent.[22]

Materials:

-

This compound derivatives

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microplates

-

Inoculum suspension (adjusted to a specific turbidity, e.g., 0.5 McFarland standard)

-

Positive control (standard antibiotic or antifungal)

-

Negative control (broth only)

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the this compound derivatives in the broth medium directly in the 96-well microplate.

-

Inoculation: Add a standardized inoculum of the microbial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

-

Incubation: Incubate the microplates at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.

Experimental Workflow: Antimicrobial Susceptibility Testing

The general workflow for assessing the antimicrobial potential of this compound derivatives is depicted below.

Caption: General workflow for antimicrobial susceptibility testing of this compound derivatives.

Conclusion

The this compound core represents a highly versatile and promising scaffold for the development of novel therapeutic agents. The derivatives have demonstrated significant potential in oncology, inflammation, and infectious diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new, more potent, and selective this compound-based drug candidates. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will be crucial for their successful translation into clinical applications.

References

- 1. Exploring the Anticancer Properties of this compound-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. texaschildrens.org [texaschildrens.org]

- 6. blog.quartzy.com [blog.quartzy.com]

- 7. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Anti-Inflammatory and Antimicrobial Evaluation of Novel 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4- One Derivatives | Open Access Journal of Pharmaceutical Research [medwinpublisher.org]

- 9. inotiv.com [inotiv.com]

- 10. researchgate.net [researchgate.net]

- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 13. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]

- 14. brieflands.com [brieflands.com]

- 15. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 16. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ijt.arakmu.ac.ir [ijt.arakmu.ac.ir]

- 21. mdpi.com [mdpi.com]

- 22. biointerfaceresearch.com [biointerfaceresearch.com]

Preliminary Investigation of 4-Phenylthiazole Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigation into the cytotoxicity of 4-phenylthiazole and its derivatives. This document outlines the cytotoxic effects of these compounds on various cancer cell lines, details the experimental protocols for key cytotoxicity assays, and illustrates the signaling pathways implicated in their mechanism of action.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic potential of this compound derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency, has been determined in numerous studies. The following tables summarize the reported IC50 values for various this compound derivatives, providing a comparative view of their efficacy.

Table 1: Cytotoxicity of Phenylthiazole Derivatives in Various Cancer Cell Lines

| Compound ID/Name | Cell Line | IC50 Value |

| 3-Nitrophenylthiazolyl derivative (4d) | MDA-MB-231 (Breast Cancer) | 1.21 µM[1] |

| 4-Chlorophenylthiazolyl derivative (4b) | MDA-MB-231 (Breast Cancer) | 3.52 µM[1] |

| 4-Bromophenylthiazolyl derivative (4c) | MDA-MB-231 (Breast Cancer) | 4.89 µM |

| 4-methyl-2-(4-(alkyloxy)phenyl)thiazole derivatives | MCF-7 (Breast Cancer) | Varies by alkyloxy chain length |

| Phthalimide-thiazole derivative (5b) | MCF-7 (Breast Cancer) | 0.2 ± 0.01 µM[2] |

| Phthalimide-thiazole derivative (5k) | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.04 µM[2] |

| Phthalimide-thiazole derivative (5g) | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 µM[2] |

| N-phenyl-2-p-tolylthiazole-4-carboxamide (4c) | SKNMC (Neuroblastoma) | 10.8 ± 0.08 µM |

| N-phenyl-2-p-tolylthiazole-4-carboxamide (4d) | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 µM |

| 2-Phenylthiazole-4-carboxamide (4-Cl derivative) | HT-29 (Colon Cancer) | 1.75 µM[3] |

Table 2: Cytotoxicity of Ruthenium(II) and Osmium(II) Metallacycles Derived from this compound

| Compound | A549 (Lung Adenocarcinoma) IC50 (µM) | SW480 (Colon Adenocarcinoma) IC50 (µM) | CH1/PA-1 (Ovarian Teratocarcinoma) IC50 (µM) |

| Ruthenium Complex 1a | 1.5 ± 0.1 | 0.8 ± 0.1 | 1.1 ± 0.1 |

| Osmium Complex 3a | 0.9 ± 0.1 | 0.5 ± 0.1 | 0.7 ± 0.1 |

Data synthesized from multiple sources, including[4].

Experimental Protocols

Standardized protocols are essential for the reliable assessment of cytotoxicity. The following sections provide detailed methodologies for the most common in vitro assays used to evaluate the cytotoxic effects of this compound derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6]

Materials:

-

96-well cell culture plates

-

This compound derivative stock solution (in a suitable solvent like DMSO)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)[7]

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.[8]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[9]

-

Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Caption: Workflow for the MTT cell viability assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells, which is an indicator of cytotoxicity.[10]

Materials:

-

LDH cytotoxicity assay kit (commercially available)

-

96-well cell culture plates

-

This compound derivative stock solution

-

Complete cell culture medium

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[11]

-

Incubation: Incubate the plate for the desired time period.

-

Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[11] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[10][12]

-

LDH Reaction: Add 100 µL of the LDH reaction solution from the kit to each well containing the supernatant.[11]

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]

-

Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[12]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Caption: Workflow for the LDH cytotoxicity assay.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

-

Caspase-3 activity assay kit (colorimetric or fluorometric)

-

Cell culture plates

-

This compound derivative stock solution

-

Cell lysis buffer

-

Microplate reader (absorbance or fluorescence)

Protocol:

-

Induce Apoptosis: Treat cells with the this compound derivative at the desired concentration and for the appropriate time to induce apoptosis. Include an untreated control.

-

Cell Lysis: After treatment, harvest the cells and lyse them using the provided lysis buffer. Incubate on ice for 10-20 minutes.[13]

-

Centrifugation: Centrifuge the cell lysates at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet the cell debris.[13]

-

Protein Quantification: Determine the protein concentration of the supernatant.

-

Caspase Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays).[14][15]

-

Incubation: Incubate the plate at 37°C for 1-2 hours.[15][16]

-

Measurement: Measure the absorbance at 400-405 nm for a colorimetric assay or fluorescence for a fluorometric assay using a microplate reader.[14]

-

Data Analysis: Compare the caspase-3 activity in the treated samples to the untreated control to determine the fold-increase in activity.

Caption: Workflow for the Caspase-3 activity assay.

Signaling Pathways in this compound-Induced Cytotoxicity

The cytotoxic effects of this compound derivatives are often mediated through the modulation of key intracellular signaling pathways that regulate cell survival, proliferation, and death.

Apoptosis Pathway

Apoptosis, or programmed cell death, is a common mechanism by which this compound derivatives induce cytotoxicity. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases.[2]

Caption: The intrinsic and extrinsic apoptosis pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition can lead to apoptosis. Some 5-phenylthiazol-2-amine derivatives have been shown to inhibit the PI3K/Akt pathway, contributing to their antitumor activity.[17]

Caption: Inhibition of the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including proliferation, differentiation, and apoptosis. Certain 4-phenyl-5-pyridyl-1,3-thiazole derivatives have been identified as inhibitors of p38 MAP kinase, suggesting a role for this pathway in their cytotoxic mechanism.[18]

Caption: Modulation of the MAPK signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K-AKT signaling pathway | Proteintech [ptglab.com]

- 4. Exploring the Anticancer Properties of this compound-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchhub.com [researchhub.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. atcc.org [atcc.org]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. cellbiologics.com [cellbiologics.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 16. mpbio.com [mpbio.com]

- 17. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of 4-Phenylthiazole Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-phenylthiazole scaffold is a privileged heterocyclic motif found in a multitude of synthetic compounds with diverse biological activities. While the chemical space of synthetic this compound derivatives has been extensively explored, their natural occurrence is significantly less documented. This technical guide provides an in-depth exploration of the known naturally occurring this compound analogs, focusing on their isolation, structure, proposed biosynthesis, and biological activities. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Naturally Occurring this compound Analogs: The Thiasporine Family

To date, the primary examples of naturally occurring this compound analogs are the thiasporines, isolated from the marine-derived actinomycete Actinomycetospora chlora (strain SNC-032). This bacterium was isolated from a sediment sample collected in a mangrove swamp in Vava'u, Tonga.[1][2] Bioassay-guided fractionation of the bacterial extract led to the isolation of two this compound-containing compounds, thiasporine B and thiasporine C, alongside thiasporine A, which possesses a related 5-hydroxy-4H-1,3-thiazin-4-one moiety.[1][3]

Data Presentation: Physicochemical Properties and Yields

The following table summarizes the key physicochemical data and isolation yields for the naturally occurring thiasporine analogs. It is important to note that the yields represent the amount of pure compound obtained from a 10 L culture of Actinomycetospora chlora and do not necessarily reflect the absolute concentration within the organism.[1]

| Compound | Structure | Molecular Formula | Molecular Weight (Da) | Isolation Yield (mg/10L culture) |

| Thiasporine B | 2-(methylamino)phenyl)-4-thiazolecarboxylic acid | C11H10N2O2S | 234.28 | 3.2 |

| Thiasporine C | methyl 2-((2-(methylamino)phenyl)thiazol-4-yl)carboxylate | C12H12N2O2S | 248.30 | 1.8 |

Experimental Protocols

The isolation and structure elucidation of thiasporines B and C involved a series of chromatographic and spectroscopic techniques. The general workflow is outlined below.

General Experimental Workflow

Caption: General workflow for the isolation and identification of thiasporines.

Detailed Methodologies

1. Cultivation and Extraction:

-

Actinomycetospora chlora (SNC-032) was cultured in ten 2.8 L Fernbach flasks, each containing 1 L of a seawater-based medium (10 g starch, 4 g yeast extract, 2 g peptone, 1 g CaCO₃, 40 mg Fe₂(SO₄)₃·4H₂O, 100 mg KBr).[1]

-

The flasks were shaken at 200 rpm at 27 °C for 7 days.[1]

-

After cultivation, sterilized XAD-7-HP resin (20 g/L) was added to each flask, and the culture was shaken for an additional 2 hours to adsorb the organic metabolites.[1]

-

The resin was collected by filtration, washed with deionized water, and eluted with acetone.[1]

-

The acetone eluate was concentrated under reduced pressure to yield the crude extract.[1]

2. Bioassay-Guided Fractionation and Purification:

-

The crude extract was subjected to solvent-solvent extraction and reversed-phase flash chromatography to obtain cytotoxic fractions.[1]

-

Final purification of the active fractions was achieved using Sephadex LH-20 chromatography followed by gradient reversed-phase high-performance liquid chromatography (HPLC) to yield pure thiasporines B and C.[1]

3. Structure Elucidation:

-

The planar structures and molecular formulas of thiasporines B and C were determined by High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and extensive 1D (¹H and ¹³C) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments.[1]

Proposed Biosynthesis of Thiasporines

While the biosynthetic gene cluster for thiasporines has not been experimentally characterized, a plausible biosynthetic pathway has been proposed based on their chemical structures.[1] The pathway is thought to commence with the condensation of anthranilic acid and cysteine.

Proposed Biosynthetic Pathway Diagram

Caption: Plausible biosynthetic pathway for thiasporines B and C.

This proposed pathway involves an initial condensation to form a hydroxy-thiazolidinecarboxylic acid intermediate, which then undergoes dehydration to form a dihydro-thiazolecarboxylic acid. Subsequent oxidation and N-methylation are proposed to yield thiasporine B. Thiasporine C is likely formed via the esterification of thiasporine B.[1] Further enzymatic studies are required to validate this hypothesis.

Biological Activity and Signaling Pathways

The initial screening that led to the discovery of the thiasporines was based on the cytotoxic activity of the crude extract against a panel of non-small-cell lung cancer cell lines.[1]

Biological Activity Data

| Compound | Biological Activity | Cell Line | IC₅₀ (µM) |

| Thiasporine A | Cytotoxicity | H2122 (non-small-cell lung cancer) | 5.4 |

| Thiasporine B | Not Reported | - | - |

| Thiasporine C | Not Reported | - | - |

Currently, there is no published data on the specific biological activities of thiasporines B and C. Furthermore, the molecular target and the signaling pathways affected by thiasporine A have not been elucidated. The selective cytotoxicity of the initial extract suggests a specific mechanism of action that warrants further investigation.[1]

Conclusion

The discovery of thiasporines B and C from the marine actinomycete Actinomycetospora chlora has provided the first definitive evidence for the natural occurrence of this compound analogs. Their structures have been elucidated through comprehensive spectroscopic analysis, and a plausible biosynthetic pathway has been proposed. The cytotoxic activity of the related thiasporine A suggests that this class of natural products may have therapeutic potential. However, significant research gaps remain. Future work should focus on the experimental validation of the biosynthetic pathway, a broader evaluation of the biological activities of all thiasporine analogs, and the identification of their molecular targets and associated signaling pathways. The exploration of other marine and terrestrial microorganisms may also lead to the discovery of new, structurally diverse this compound natural products.

References

A Technical Guide to the Fundamental Reactivity of the 4-Phenylthiazole Ring

For Researchers, Scientists, and Drug Development Professionals

The 4-phenylthiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with significant biological activity. A thorough understanding of its fundamental reactivity is crucial for the rational design and synthesis of novel derivatives for drug discovery and development. This technical guide provides an in-depth overview of the core reactivity of the this compound ring, complete with experimental insights and structured data.

Electronic Structure and General Reactivity Profile

The this compound ring is an aromatic five-membered heterocycle containing sulfur and nitrogen atoms. Its reactivity is governed by the electronic interplay between the electron-rich phenyl group and the distinct electronic nature of the thiazole ring itself.

-

Aromaticity : The thiazole ring possesses aromatic character due to the delocalization of six π-electrons, which imparts significant stability.

-

Electron Distribution : The electron density within the thiazole ring is unevenly distributed.

-

C2 Position : This carbon is the most electron-deficient (electrophilic) due to the inductive effect of the adjacent nitrogen and sulfur atoms. It is susceptible to deprotonation by strong bases and subsequent nucleophilic attack.

-

C5 Position : This is the most electron-rich (nucleophilic) carbon, making it the primary site for electrophilic aromatic substitution.[1]

-

N3 Position : The nitrogen atom possesses a lone pair of electrons, rendering it basic and capable of being protonated or alkylated.[1]

-

-

Influence of the C4-Phenyl Group : The phenyl group at the C4 position is generally considered an electron-donating group through resonance, which can further enhance the electron density at the C5 position, reinforcing its role as the principal site for electrophilic attack.

Electrophilic Aromatic Substitution

While the thiazole ring is generally less reactive towards electrophiles than benzene, substitution is a key functionalization pathway. The reaction occurs preferentially at the C5 position, driven by its higher electron density.

| Reaction | Reagents | Primary Product | Typical Yield |

| Bromination | Br₂ in Acetic Acid | 5-Bromo-4-phenylthiazole | Moderate to High |

| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-4-phenylthiazole | Varies |

Experimental Protocol: Bromination of 4-(methoxymethyl)thiazole

This protocol for a related 4-substituted thiazole serves as a strong predictive model for the halogenation of this compound.[1]

-

Setup : Dissolve 4-(methoxymethyl)thiazole (1.0 eq) in glacial acetic acid (10 mL) in a round-bottom flask and cool the mixture to 0-5 °C in an ice bath.

-

Addition : Slowly add a solution of bromine (1.05 eq) in glacial acetic acid (5 mL) dropwise over 30 minutes, keeping the temperature below 10 °C.

-

Reaction : Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Work-up : Pour the reaction mixture into ice-water (100 mL). Quench excess bromine with 10% sodium thiosulfate solution.

-

Neutralization & Extraction : Neutralize with saturated sodium bicarbonate solution and extract the product with dichloromethane (3 x 30 mL).

-

Purification : Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield 5-bromo-4-(methoxymethyl)thiazole.[1]

Nucleophilic Substitution and C2-Deprotonation

The C2 position is the most acidic proton on the thiazole ring and is susceptible to deprotonation by strong bases like organolithium reagents. The resulting C2-lithiated species is a potent nucleophile that can react with various electrophiles.

| Reaction | Reagents | Primary Product |

| C2-Lithiation | n-BuLi, THF, -78 °C | 2-Lithio-4-phenylthiazole |

| Methylation | 1. n-BuLi; 2. MeI | 2-Methyl-4-phenylthiazole |

Experimental Protocol: C2-Lithiation and Methylation of 4-(methoxymethyl)thiazole

This protocol illustrates the standard conditions for generating a C2-anion and trapping it with an electrophile, a strategy directly applicable to the this compound core.[1]

-

Setup : In an oven-dried, three-neck flask under an inert atmosphere (argon), prepare a solution of 4-(methoxymethyl)thiazole (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation : Slowly add n-butyllithium (1.1 eq) dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

Electrophilic Quench : Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Reaction & Work-up : Stir at -78 °C for 30 minutes, then allow it to warm to room temperature over 1 hour. Quench the reaction with a saturated ammonium chloride solution.

-

Extraction & Purification : Extract with diethyl ether (3 x 30 mL), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, concentrate, and purify by column chromatography.[1]

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are indispensable for C-C bond formation.[2] These reactions typically require a halogenated this compound (e.g., 2-bromo- or 5-bromo-4-phenylthiazole) to couple with an organoboron reagent.

| Coupling Type | Substrate | Coupling Partner | Catalyst System |

| Suzuki | 5-Bromo-4-R-thiazole | Arylboronic Acid | Pd(PPh₃)₄, Base (K₂CO₃) |

| Suzuki | 2-Bromo-4-R-thiazole | Arylboronic Acid | Pd₂(dba)₃, Ligand, Base |

Experimental Protocol: General Suzuki-Miyaura Coupling of a Bromo-thiazole

This generalized protocol is a robust starting point for coupling arylboronic acids with bromo-4-phenylthiazole derivatives.[3]

-

Setup : To a Schlenk flask or microwave vial, add the bromo-4-phenylthiazole derivative (1.0 mmol), the arylboronic acid (1.2 mmol), and a base (e.g., K₃PO₄, 2.0 mmol).

-

Inert Atmosphere : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand if necessary. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Solvent Addition : Add an anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.

-

Reaction : Stir the mixture at the desired temperature (typically 80-120 °C) for 2-24 hours, monitoring by TLC or LC-MS.

-

Work-up & Purification : After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.[3]

Cycloaddition Reactions

While the aromatic stability of the thiazole ring can make it a reluctant participant in cycloaddition reactions, derivatives can be designed to undergo such transformations. For instance, 4-alkenyl-2-aminothiazoles can act as "in-out" dienes in [4+2] cycloaddition (Diels-Alder) reactions with suitable dienophiles.[4]

Reaction Profile: [4+2] Cycloaddition of 4-Alkenyl-2-aminothiazoles

-

Diene : The 4-alkenylthiazole system provides the four π-electrons.

-

Dienophile : Electron-deficient alkenes, such as nitroalkenes, are effective partners.[4]

-

Product : The reaction yields tetrahydrobenzothiazole derivatives with high regioselectivity and diastereoselectivity.[4] Often, the initial cycloadduct undergoes a subsequent 1,3-hydrogen migration to re-aromatize the thiazole ring.[4]

Experimental Example: Reaction of 2-amino-4-vinylthiazole with (E)-β-nitrostyrene

-

Reaction : 2-(N,N-dibenzylamino)-4-vinylthiazole is reacted with (E)-β-nitrostyrene in acetonitrile at 25 °C.

-

Outcome : The reaction proceeds in excellent yield (82%) to form a single diastereomer of the corresponding tetrahydrobenzothiazole product after a [4+2] cycloaddition and subsequent 1,3-hydrogen migration.[4]

References

Spectroscopic Properties of 4-Phenylthiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-phenylthiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the experimental protocols for acquiring these spectra. The information presented herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this important molecule.

Introduction

This compound is a bicyclic aromatic compound consisting of a phenyl ring attached to a thiazole ring at the 4-position. Its structural motif is a key component in a wide array of biologically active molecules, exhibiting diverse pharmacological activities. A thorough understanding of its spectroscopic characteristics is fundamental for researchers engaged in the synthesis, modification, and application of this compound and its derivatives. This guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, FT-IR, and Mass spectral data.

Data Presentation

The spectroscopic data for this compound is summarized in the following tables for clarity and ease of comparison.

NMR Spectroscopy Data

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (thiazole) | 8.92 | d | 2.0 |

| H-5 (thiazole) | 7.55 | d | 2.0 |

| H-2', H-6' (phenyl) | 7.95 | m | |

| H-3', H-4', H-5' (phenyl) | 7.45 | m |

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 (thiazole) | 154.0 |

| C-4 (thiazole) | 157.2 |

| C-5 (thiazole) | 114.5 |

| C-1' (ipso-phenyl) | 134.2 |

| C-2', C-6' (phenyl) | 126.6 |

| C-3', C-5' (phenyl) | 129.1 |

| C-4' (phenyl) | 128.6 |

Infrared (IR) Spectroscopy Data

Table 3: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1610 | Medium | C=C aromatic ring stretch |

| 1480 | Strong | C=N thiazole ring stretch |

| 1450 | Medium | C=C thiazole ring stretch |

| 760, 690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Mass Spectrometry Data

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 161 | 100 | [M]⁺ (Molecular Ion) |

| 134 | High | [M - HCN]⁺ |

| 89 | Medium | [C₇H₅]⁺ |

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Acquisition : A standard one-pulse sequence is used. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is employed to obtain a spectrum with singlets for each carbon environment. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (KBr Pellet Method) : 1-2 mg of solid this compound is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The homogenous mixture is then compressed into a thin, transparent pellet using a hydraulic press.

-

Acquisition : A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 10-100 µg/mL.

-

GC-MS Parameters :

-

Injector : Split/splitless injector, typically at 250°C.

-

Column : A non-polar capillary column (e.g., DB-5ms or HP-5ms).

-

Oven Program : A temperature gradient is used to ensure good separation, for example, starting at 50°C and ramping up to 280°C.

-

Carrier Gas : Helium at a constant flow rate.

-

-

Mass Spectrometer Parameters :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Analyzer : Quadrupole or Time-of-Flight (TOF).

-

Mass Range : A scan range of m/z 40-400 is typically sufficient to observe the molecular ion and key fragments.

-

Mandatory Visualizations

Spectroscopic Analysis Workflow

The logical workflow for the complete spectroscopic characterization of this compound is depicted below.

Caption: Workflow for the spectroscopic analysis of this compound.

Proposed Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization conditions.

Caption: Proposed fragmentation of this compound in EI-MS.

Methodological & Application

Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Phenylthiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of 4-phenylthiazole derivatives utilizing microwave-assisted organic synthesis (MAOS). This advanced methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced purity of the final products. These compounds are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities.

Introduction to this compound Derivatives and Microwave-Assisted Synthesis

This compound derivatives represent a critical class of heterocyclic compounds that are integral to the development of new therapeutic agents. The thiazole ring, fused with a phenyl group, serves as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3] Notably, certain this compound analogs have been identified as potent dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), showing promise for the treatment of pain and inflammation.[1][4] Others have demonstrated significant potential as anticancer agents by inhibiting key signaling pathways, such as the one involving Insulin-like Growth Factor 1 Receptor (IGF1R).[5][6]